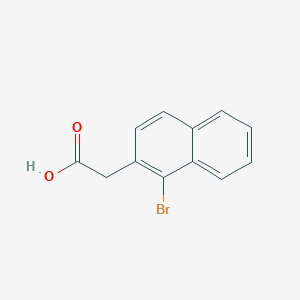
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis methods .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy . The analysis would include bond lengths, bond angles, and information about any functional groups present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products of the reactions, and the mechanisms by which the reactions take place .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, and spectral properties. It could also involve studying the compound’s stability under various conditions .Scientific Research Applications
- Tris hydrochloride serves as a buffering agent in incubation mixtures. Its role is to maintain a stable pH environment during biological experiments. Researchers commonly use it to stabilize enzymatic reactions, protein assays, and other biochemical processes .
- Another compound with a similar structure, uPSEM792 hydrochloride , acts as an ultrapotent PSAM (pharmacologically selective actuator module) agonist. It targets specific receptors in the brain, including PSAM 4-GlyR and PSAM 4-5HT3. Researchers use it for precise control of brain activity in rodent and primate models .
Buffering Agent in Incubation Mixtures
Ultrapotent PSAM Agonist
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 5-fluoro-1-indanone followed by reductive amination with ammonia.", "Starting Materials": [ "5-fluoro-1-indanone", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1-indanone in ethanol and add sodium borohydride slowly while stirring. Maintain the temperature at 0-5°C and stir for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 4-5.", "Step 3: Add ammonia to the reaction mixture and heat at 50-60°C for 12-16 hours.", "Step 4: Cool the reaction mixture and adjust the pH to 7-8 using sodium hydroxide.", "Step 5: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the product and recrystallize from ethanol to obtain (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride." ] } | |
CAS RN |
2103399-35-3 |
Product Name |
(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride |
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



